Product packaging for Dimethyl diacetoxyfumarate(Cat. No.:CAS No. 130-84-7)

Dimethyl diacetoxyfumarate

Cat. No.: B122216
CAS No.: 130-84-7
M. Wt: 260.20 g/mol
InChI Key: NKGXGEHGPYWBDK-FPLPWBNLSA-N
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Description

Dimethyl diacetoxyfumarate is a specialized chemical compound offered for research and development purposes. It is primarily investigated as a versatile building block and precursor in organic synthesis and material science. Researchers are exploring its potential reactivity, which may be influenced by the presence of both fumarate and acetoxy functional groups. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets should be consulted prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O8 B122216 Dimethyl diacetoxyfumarate CAS No. 130-84-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130-84-7

Molecular Formula

C10H12O8

Molecular Weight

260.20 g/mol

IUPAC Name

dimethyl (Z)-2,3-diacetyloxybut-2-enedioate

InChI

InChI=1S/C10H12O8/c1-5(11)17-7(9(13)15-3)8(10(14)16-4)18-6(2)12/h1-4H3/b8-7-

InChI Key

NKGXGEHGPYWBDK-FPLPWBNLSA-N

SMILES

CC(=O)OC(=C(C(=O)OC)OC(=O)C)C(=O)OC

Isomeric SMILES

CC(=O)O/C(=C(/C(=O)OC)\OC(=O)C)/C(=O)OC

Canonical SMILES

CC(=O)OC(=C(C(=O)OC)OC(=O)C)C(=O)OC

Synonyms

(E)-2,3-Bis(acetyloxy)-2-butenedioic Acid 1,4-Dimethyl Ester;  Dihydroxyfumaric Acid Dimethyl Ester Diacetate;  Dimethyl Diacetoxyfumarate;  Dimethyl Dihydroxyfumarate Diacetate; 

Origin of Product

United States

Synthetic Methodologies for Dimethyl Diacetoxyfumarate and Its Analogues

Established Reaction Pathways for Dimethyl Diacetoxyfumarate Elaboration

The primary methods for synthesizing this compound involve direct modifications of fumaric acid or its derivatives through acylation.

A conventional and established route to this compound involves the direct esterification and acylation of fumaric acid. This process is typically achieved by reacting fumaric acid with acetic anhydride (B1165640) in the presence of a catalyst. The reaction generally requires heating the components under reflux to promote the formation of the necessary ester and acetoxy groups. Sulfuric acid is often employed as the catalyst in this transformation. This pathway directly converts the readily available fumaric acid into the more complex target molecule.

To improve upon traditional methods, optimized protocols have been developed to increase yield and purity. An improved synthesis reported by Tisler and Zupet involves the acetylation of dihydroxyfumaric acid using isopropenyl acetate (B1210297), which resulted in a high yield of 86%. tandfonline.com Another refined method starts with dihydroxyfumaric acid and uses thionyl chloride in anhydrous methanol (B129727). google.com This procedure, conducted under cooled conditions (ice/water bath), is also based on the work of Tisler and Zupet. google.comtandfonline.com

General optimization strategies focus on careful control of reaction parameters. Key variables include maintaining the reaction temperature below 40°C to prevent the hydrolysis of the ester groups and ensuring the correct stoichiometric ratios of the reactants. Post-synthesis purification, typically involving recrystallization from solvents like ethanol (B145695) or ethyl acetate, is crucial for achieving high purity, with typical yields in some protocols ranging from 65–75%.

Strategies for Precursor Derivatization and Fumarate (B1241708) Modification

Alternative synthetic strategies leverage different precursors, such as dihydroxyfumaric acid, and explore various functionalization techniques.

Dihydroxyfumaric acid serves as a versatile precursor for this compound. One documented procedure involves stirring a solution of dihydroxyfumaric acid in anhydrous methanol under a nitrogen atmosphere, followed by cooling and the addition of thionyl chloride to facilitate the reaction. google.com

Computational and experimental studies have provided insight into the reactivity of dihydroxyfumaric acid and its esters. acs.org The dimethyl ester of dihydroxyfumaric acid is noted to be an electrophile, in contrast to the nucleophilic nature of the dihydroxyfumarate dicarboxylate (DHF²⁻). acs.org This electrophilicity is central to the chemical behavior of its derivatives, including this compound, which is utilized as an electrophile in subsequent reactions, such as in the synthesis of HIV-1 integrase inhibitors and other heterocyclic systems. researchgate.netguidechem.commdpi.com The stability of the dimethyl ester derivative under ambient conditions also makes it a practical intermediate in multi-step syntheses. acs.org

For the synthesis of this compound itself, a symmetrical molecule, regioselectivity is not a concern as both carboxylic acid groups of the fumarate backbone are chemically equivalent. However, the concept of regioselective functionalization is critical for the synthesis of unsymmetrical analogues. While the literature details various catalytic, regioselective reactions involving fumarates as ligands or substrates in palladium- or nickel-catalyzed processes, specific examples of regioselective acetoxy-functionalization to produce analogues of this compound are not prominently featured in the reviewed sources. researchgate.net The primary focus remains on the synthesis of the parent compound or its use as a symmetrical building block.

Comparative Assessment of Synthetic Route Efficacy and Scalability

The efficacy of different synthetic routes for this compound can be compared based on factors such as yield, reaction conditions, and the nature of the starting materials.

The direct acylation of fumaric acid is a straightforward approach but may result in moderate yields and require reflux conditions. In contrast, methods starting from dihydroxyfumaric acid appear to offer higher efficiencies. The protocol using isopropenyl acetate for acetylation reports a significantly higher yield of 86%. tandfonline.com The method involving thionyl chloride and methanol also represents an efficient and improved pathway. google.com

Data Table: Comparison of Synthetic Routes

Starting MaterialKey ReagentsReported YieldNotable ConditionsReference
Fumaric AcidAcetic Anhydride, Sulfuric Acid65-75%Reflux
Dihydroxyfumaric AcidIsopropenyl Acetate86%N/A tandfonline.com
Dihydroxyfumaric AcidThionyl Chloride, MethanolN/ACooled (ice/water bath) google.com

Mechanistic Investigations of Dimethyl Diacetoxyfumarate Reactivity

Electrophilic Characterization and Reaction Pathway Analysis

Dimethyl diacetoxyfumarate is characterized as a potent electrophile, a feature attributable to the electronic properties of its substituent groups. The molecule's structure, featuring a carbon-carbon double bond substituted with four electron-withdrawing groups (two methoxycarbonyl and two acetoxy groups), results in a significant polarization of the double bond. This polarization renders the olefinic carbons electron-deficient and, consequently, highly susceptible to attack by nucleophiles.

The electrophilic nature of this compound is central to its utility in a variety of organic transformations. It readily engages in reactions with nucleophilic species, serving as an acceptor in Michael-type additions and as a dienophile in cycloaddition reactions. Its reactivity is exemplified by its condensation with heterocyclic amines, such as 2-aminopyridine (B139424) and its derivatives. In these reactions, the exocyclic amino group of the heterocycle acts as the nucleophile, initiating an addition-elimination cascade that underscores the pronounced electrophilic character of the fumarate (B1241708) derivative. This capacity to function as a key building block for the synthesis of complex heterocyclic systems is a direct consequence of its inherent electrophilicity.

A comparative analysis of this compound with other electron-deficient dienophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), offers insights into its reactivity profile. DMAD is a well-established, highly reactive dienophile in Diels-Alder reactions and a potent Michael acceptor, owing to the presence of a C-C triple bond conjugated with two methoxycarbonyl groups. rsc.org The rate of Diels-Alder reactions is significantly enhanced by the presence of electron-withdrawing groups on the dienophile. scielo.org.mx

Both this compound and DMAD are highly electrophilic. However, their reactivity differs due to their distinct structural features. The triple bond in DMAD generally makes it a more reactive dienophile than analogous alkenes in [4+2] cycloadditions. In contrast, this compound possesses a double bond but is substituted with four electron-withdrawing groups, which also strongly activates it towards nucleophilic attack and cycloaddition.

The reaction of a 1,4-dipolar intermediate generated from pyridine (B92270) and DMAD with aldehydes showcases the high electrophilicity of the alkyne system. scielo.org.mx While direct quantitative comparisons are limited, the reactivity of this compound in condensation reactions with amines suggests a high degree of electrophilicity, comparable to that of other highly activated alkenes used in organic synthesis.

Interactive Table: Comparison of Dienophile Structural Features
FeatureThis compoundDimethyl Acetylenedicarboxylate (DMAD)
Core Structure C=C Double BondC≡C Triple Bond
Electron-Withdrawing Groups 2x Methoxycarbonyl (-COOCH₃) 2x Acetoxy (-OCOCH₃)2x Methoxycarbonyl (-COOCH₃)
Total EWGs 42
Typical Reactions Condensation, AnnulationDiels-Alder, Michael Addition, Ene reactions

Nucleophilic Addition and Cascade Condensation Reactions

The reaction of this compound with heterocyclic amines proceeds through a multi-step cascade mechanism, initiated by a nucleophilic attack. Taking the reaction with 2-aminopyridine as an illustrative example, the process commences with the nucleophilic addition of the exocyclic amino group to one of the electrophilic olefinic carbons of the fumarate.

This initial step is followed by a series of intramolecular transformations. After the initial adduct is formed, a cyclization occurs, leading to the formation of a new heterocyclic ring. This is accompanied by the elimination of acetic acid. A subsequent rearrangement and elimination of a second molecule of acetic acid results in the formation of a stable, fused bicyclic system. Specifically, the acid-catalyzed condensation of this compound with 2-aminopyridine yields 2-carbomethoxy-3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine. researchgate.net A key feature of this reaction is that one of the acetoxy groups is ultimately transformed into a hydroxy group in the final product. researchgate.net

This cascade process, involving nucleophilic addition, intramolecular cyclization, and elimination steps, provides an efficient route for the synthesis of complex nitrogen-containing heterocyclic scaffolds. researchgate.net

Interactive Table: Condensation Products with Heterocyclic Amines
Heterocyclic AmineProduct
2-Aminopyridine2-Carbomethoxy-3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine researchgate.net
2-Amino-5-methylpyridine2-Carbomethoxy-3-hydroxy-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine researchgate.net
3-Amino-5-methylisoxazole (B124983)5-Carbomethoxy-6-hydroxy-2-methyl-7-oxo-isoxazolo[2,3-a]pyrimidine researchgate.net

This compound serves as an effective mediator for annulation reactions, which involve the construction of a new ring onto a pre-existing molecular framework. The condensation with heterocyclic amines, as detailed previously, is a prime example of such a process. The reaction transforms a simple aminopyridine into a more complex, fused pyrido[1,2-a]pyrimidine system. researchgate.net

The annulation is achieved through an intramolecular cyclization step that follows the initial intermolecular nucleophilic addition. After the amine attacks the fumarate, the resulting intermediate possesses both a nucleophilic nitrogen (from the pyridine ring) and an electrophilic carbonyl group (from the ester moiety). The spatial proximity of these groups facilitates an intramolecular cyclization, which is the key ring-forming step in the annulation process. This cyclization is a thermodynamically favorable process that drives the reaction towards the formation of the stable, fused heterocyclic product. The versatility of this approach allows for the synthesis of various bicyclic systems by selecting different heterocyclic amines as starting materials. researchgate.net

Elucidation of Reaction Intermediates and Transition State Structures

While direct spectroscopic or crystallographic evidence for the intermediates in reactions of this compound is not extensively documented, their structures can be inferred from established mechanistic principles of nucleophilic addition to activated alkenes. In the condensation with heterocyclic amines, the initial interaction likely proceeds through a transition state involving the approach of the nucleophilic amine to the π-system of the electron-deficient double bond.

Following this, a zwitterionic or neutral enamine-type intermediate is proposed to form. This intermediate would result from the addition of the amine to the carbon-carbon double bond. The geometry of this intermediate would be crucial for the subsequent intramolecular cyclization, requiring the reacting groups to be in a favorable conformation for ring closure.

Mechanistic Insights into Complex Heterocyclic Ring Formations

Research into the reactivity of this compound has provided insights into its utility in constructing fused heterocyclic systems. An important example is its acid-catalyzed condensation with certain heterocyclic amines, which leads to the formation of novel bicyclic compounds.

In a key study, the reaction of this compound with 2-aminopyridine and its 5-methyl analog was investigated. This condensation reaction results in the formation of 2-carbomethoxy-3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine and its 7-methyl analog, respectively. A similar reaction was observed with 3-amino-5-methylisoxazole, yielding 5-carbomethoxy-6-hydroxy-2-methyl-7-oxo-isoxazolo[2,3-a]pyrimidine.

The proposed mechanism for these transformations involves an initial acid-catalyzed reaction between the heterocyclic amine and this compound. This is followed by an intramolecular cyclization and subsequent elimination of acetic acid and methanol (B129727) to form the final bicyclic product. A notable aspect of this reaction is the conversion of one of the acetoxy groups into a hydroxy group in the final product. This method allows for the simultaneous introduction of both a carbalkoxy and a hydroxy group into the pyrimidine (B1678525) ring of the resulting fused system.

The following table summarizes the products obtained from the acid-catalyzed condensation of this compound with different heterocyclic amines:

ReactantProduct
2-Aminopyridine2-Carbomethoxy-3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine
5-Methyl-2-aminopyridine2-Carbomethoxy-3-hydroxy-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine
3-Amino-5-methylisoxazole5-Carbomethoxy-6-hydroxy-2-methyl-7-oxo-isoxazolo[2,3-a]pyrimidine

Influence of Solvent and Catalysis on Reaction Chemodivergence

There is currently no available research data in the provided search results that specifically investigates the influence of solvent and catalysis on the chemodivergence of reactions involving this compound. Therefore, a detailed analysis of this topic cannot be provided at this time.

Advanced Spectroscopic Characterization Techniques Applied to Dimethyl Diacetoxyfumarate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For Dimethyl diacetoxyfumarate, high-resolution ¹H and ¹³C NMR, complemented by two-dimensional (2D) techniques, offer a complete picture of its atomic connectivity and chemical environment.

High-resolution ¹H NMR spectroscopy serves as a powerful tool for both confirming the final structure of this compound and for monitoring the progress of its synthesis. The symmetry of the molecule simplifies its ¹H NMR spectrum significantly.

Due to the plane of symmetry in the molecule, the two methoxy (-OCH₃) groups are chemically equivalent, as are the two acetoxy (-OCOCH₃) groups. This results in a spectrum with two distinct singlets. The absence of protons on the C=C double bond is a key distinguishing feature.

Reaction Monitoring : During the synthesis of this compound, for instance from Dimethyl acetylenedicarboxylate (B1228247), ¹H NMR can be used to track the disappearance of starting material signals and the appearance of the two characteristic product singlets. The relative integration of these peaks allows for the determination of product purity and reaction completion. illinois.edu

Product Characterization : The final product is characterized by the chemical shifts of its protons. The methyl protons of the ester groups are expected to resonate at a slightly different frequency than the methyl protons of the acetoxy groups due to the differing electronic environments.

Predicted ¹H NMR Spectral Data for this compound

Group Predicted Chemical Shift (δ, ppm) in CDCl₃ Multiplicity Integration
Ester Methyl Protons (-COOCH₃) ~ 3.8 Singlet 6H

Note: Predicted values are based on typical chemical shifts for ester and acetate (B1210297) functional groups.

¹³C NMR spectroscopy provides critical information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

¹³C NMR : The spectrum is expected to show four distinct signals corresponding to the four unique carbon environments: the carbonyl carbons of the ester and acetoxy groups, the sp² hybridized carbons of the central double bond, and the methyl carbons of the ester and acetoxy groups. The chemical shifts of the carbonyl and olefinic carbons are particularly diagnostic.

Advanced 2D NMR : Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to confirm assignments.

An HSQC spectrum would show correlations between the proton signals and the carbon signals they are directly attached to, confirming the assignments for the two types of methyl groups.

An HMBC spectrum reveals longer-range (2-3 bond) correlations. For instance, it would show a correlation between the methyl protons of the ester group (~3.8 ppm) and the ester carbonyl carbon (~165 ppm), as well as a correlation between the methyl protons of the acetoxy group (~2.2 ppm) and the acetoxy carbonyl carbon (~168 ppm), unequivocally confirming the structure.

Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) in CDCl₃
Acetoxy Carbonyl (C=O) ~ 168
Ester Carbonyl (C=O) ~ 165
Olefinic Carbon (-C=C-) ~ 135
Ester Methyl Carbon (-OCH₃) ~ 53

Note: Predicted values are based on data from analogous compounds like dimethyl fumarate (B1241708) and acetate esters. researchgate.netresearchgate.net

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopies probe the functional groups and conjugated systems within the molecule, respectively.

Infrared (IR) spectroscopy is highly effective for identifying the key functional groups in this compound. The spectrum is dominated by strong absorptions from the carbonyl groups.

The presence of two different ester-type functional groups (methyl ester and acetate) leads to strong C=O stretching vibrations. These bands are typically found in the region of 1700-1800 cm⁻¹. The exact position can be influenced by conjugation and the electronegativity of adjacent atoms. Additionally, characteristic C-O stretching bands for the ester and acetate linkages will be present.

Predicted IR Absorption Bands for this compound

Functional Group Bond Predicted Absorption Range (cm⁻¹) Intensity
Acetoxy & Ester C=O Stretch 1750 - 1780 Strong
Olefinic C=C Stretch 1650 - 1680 Medium-Weak

Note: The C=C stretch is expected to be weaker than usual due to the symmetrical nature of the substitution. uc.ptrsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound consists of the C=C double bond conjugated with the two ester carbonyl groups.

The primary electronic transitions expected are:

π → π* transition : This is an allowed transition associated with the conjugated π-system. It is expected to be strong and occur at a lower wavelength (higher energy).

n → π* transition : This is a formally forbidden transition involving the non-bonding electrons on the oxygen atoms of the carbonyl groups. It is characteristically weak and occurs at a longer wavelength (lower energy).

The presence of the electron-donating acetoxy groups attached to the double bond is expected to shift the absorption maximum (λ_max) to longer wavelengths (a bathochromic shift) compared to a simpler α,β-unsaturated ester.

Predicted UV-Vis Absorption Data for this compound

Transition Predicted λ_max (nm) in Ethanol (B145695) Molar Absorptivity (ε)
π → π* ~ 220 - 250 High

Note: These predictions are based on the analysis of similar conjugated ester and enol acetate systems. semanticscholar.org

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺ would be readily observed, confirming the molecular weight.

Under higher energy conditions, such as Electron Ionization (EI), the molecule will fragment in predictable ways. The fragmentation pathways provide a fingerprint that helps to confirm the structure. Key fragmentation steps would likely involve:

Loss of a methoxy radical (·OCH₃) from the ester group to form an acylium ion.

Loss of an acetoxy radical (·OCOCH₃) .

Loss of ketene (CH₂=C=O) from the acetoxy group.

Cleavage resulting in the formation of acetyl cations (CH₃CO⁺) .

Predicted Key Fragments in the Mass Spectrum of this compound (MW = 232.18 g/mol )

m/z Value Possible Fragment Identity Fragmentation Pathway
232 [M]⁺ Molecular Ion
201 [M - OCH₃]⁺ Loss of a methoxy radical
173 [M - OCOCH₃]⁺ Loss of an acetoxy radical
159 [M - OCH₃ - CH₂CO]⁺ Loss of methoxy followed by loss of ketene

Note: The relative abundance of these fragments depends on the ionization method and energy. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Dimethyl fumarate
Dimethyl acetylenedicarboxylate

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. An extensive search of scientific literature, however, did not yield specific studies applying HRMS to this compound.

In principle, HRMS analysis of this compound would be expected to yield a precise mass measurement that confirms its elemental formula, C10H12O8. This technique would differentiate it from other compounds with the same nominal mass but different elemental compositions. The high accuracy of HRMS would provide a high degree of confidence in the compound's identification.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to fragment ions and analyze the resulting product ions, providing detailed structural information. Despite a thorough review of available scientific literature, no specific studies detailing the tandem mass spectrometry analysis of this compound were found.

A hypothetical MS/MS analysis of the molecular ion of this compound would involve collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern would be expected to correspond to the loss of its functional groups, such as the acetoxy and methyl ester moieties. This data would be instrumental in confirming the connectivity of the molecule.

Advanced Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. For this compound and its potential derivatives, gas and liquid chromatography coupled with mass spectrometry are the methods of choice for comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. A comprehensive search of scientific databases revealed no specific GC-MS studies conducted on this compound or its volatile derivatives.

For GC-MS analysis to be applicable to this compound, the compound would need to be sufficiently volatile and thermally stable to pass through the gas chromatograph without decomposition. If the compound itself is not suitable for GC-MS, derivatization to more volatile forms could be employed. The mass spectrometer would then provide identification of the separated components based on their mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of compounds in complex mixtures. Despite its wide applicability, a detailed search of the scientific literature did not uncover any specific applications of LC-MS/MS for the analysis of this compound.

In a theoretical LC-MS/MS application, a suitable liquid chromatography method would first be developed to separate this compound from any impurities or other components in a mixture. The separated compound would then be introduced into the tandem mass spectrometer for detection and quantification. This technique would be particularly useful for determining the presence and concentration of this compound in various matrices.

Computational and Theoretical Studies of Dimethyl Diacetoxyfumarate

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic properties of organic molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and a host of reactivity descriptors.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The energy and symmetry of these orbitals dictate how a molecule will interact with other species. For DMAD, the electron-withdrawing nature of the two ester groups significantly lowers the energy of the LUMO, rendering the molecule highly electrophilic.

DFT calculations reveal that the LUMO of DMAD is primarily localized on the acetylenic carbons, making them susceptible to nucleophilic attack. This is a key factor in DMAD's widespread use as a potent Michael acceptor and a dienophile in cycloaddition reactions. wikipedia.orgchemeurope.com

The electrophilic character of DMAD can be quantified using various reactivity indices derived from DFT calculations. The electrophilicity index (ω) provides a measure of an electrophile's ability to accept electronic charge. A higher value of ω indicates greater electrophilicity. Studies have consistently shown that DMAD possesses a high electrophilicity index, which rationalizes its high reactivity towards a wide range of nucleophiles. acs.org

Local electrophilicity, as described by Parr functions, can pinpoint the most electrophilic sites within a molecule. For DMAD, these calculations confirm that the C4 and C5 carbon atoms of the triple bond are the most electrophilic centers. rsc.org

Table 1: Calculated Electronic Properties of Dimethyl Acetylenedicarboxylate (B1228247) (DMAD)

Parameter Description Value
EHOMO Energy of the Highest Occupied Molecular Orbital Varies with computational method
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Varies with computational method
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. Varies with computational method

| Electrophilicity Index (ω) | A measure of the molecule's ability to accept electrons. | High |

Note: Specific energy values are dependent on the level of theory and basis set used in the DFT calculations.

While the acetylenic core of DMAD is linear, the orientation of the two carboxylate groups can vary. A conformational analysis of DMAD has shown that both planar and perpendicular arrangements of these groups play a crucial role in its reactivity. acs.org The planar conformation is generally preferred in concerted reaction pathways, while the perpendicular conformation can enhance the electrophilicity of the molecule, favoring polar, stepwise mechanisms. acs.org The energetic landscape of these conformers is relatively flat, meaning that they can likely interconvert with ease during a reaction.

Computational Modeling of Dimethyl Acetylenedicarboxylate Reaction Mechanisms

DFT calculations are instrumental in elucidating the detailed pathways of chemical reactions, including the identification of intermediates and transition states.

Computational studies have been successfully applied to map out the potential energy surfaces for various reactions involving DMAD. For instance, in cycloaddition reactions, both concerted and stepwise mechanisms are often possible. DFT calculations can determine which pathway is energetically more favorable.

For example, the reaction of DMAD with 1,3-butadienes has been shown to proceed through either a concerted Diels-Alder pathway or a stepwise mechanism involving a zwitterionic intermediate. acs.orgresearcher.life The nature of the diene and the reaction conditions can influence the preferred pathway. acs.org

Similarly, in three-component reactions involving DMAD, triphenylphosphine, and a third reactant, DFT has been used to delineate complex reaction cascades involving the formation of phosphorus ylides and subsequent intramolecular Wittig reactions. cdnsciencepub.com These studies identify all stationary points on the potential energy surface, including reactants, intermediates, transition states, and products.

By calculating the energies of the reactants and the transition states, DFT can provide quantitative estimates of the activation energies (ΔE‡) and activation free energies (ΔG‡) for each step of a reaction. This information is crucial for understanding the kinetics of a reaction and predicting which products are likely to form.

For the (3+2) cycloaddition reaction between an azomethine ylide and DMAD, DFT calculations have shown that the reaction can proceed through two different stereoisomeric pathways (endo and exo). rsc.org The calculated activation Gibbs free energies indicated that the exo pathway is kinetically favored, meaning it has a lower activation barrier and proceeds faster. rsc.org However, the endo product was found to be thermodynamically more stable. rsc.org This highlights the power of computational chemistry in explaining and predicting the outcomes of reactions under kinetic versus thermodynamic control.

Table 2: Example of Calculated Activation Parameters for a Reaction of DMAD

Reaction Step Transition State ΔG‡ (kcal/mol)
Step 1 TS1 23.71
Step 2 TS2 38.01
Step 3 TS3 1.57

Data is illustrative and taken from a specific reaction study. Actual values will vary depending on the reaction. cdnsciencepub.com

Molecular Dynamics Simulations for Reactivity and Solvent Effects

While DFT calculations are excellent for studying the energetics of individual molecules and reaction steps, they are often performed in the gas phase or with simplified solvent models. Molecular dynamics (MD) simulations can provide a more realistic picture of how molecules behave in solution over time.

MD simulations can be used to explore the conformational flexibility of DMAD and its reaction intermediates in different solvents. They can also shed light on the role of solvent molecules in stabilizing transition states and influencing reaction pathways. For instance, in reactions involving polar intermediates, explicit solvent molecules in an MD simulation can provide a more accurate description of the solvation effects than continuum models.

In the context of drug design, MD simulations have been used to study the stability of complexes formed between DMAD-derived compounds and biological targets, such as enzymes. nih.govresearchgate.net These simulations can help to understand the binding interactions and predict the binding affinity of potential drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.orgjetir.org The fundamental principle of QSAR is that the variations in the biological activity of different molecules can be correlated with changes in their physicochemical properties, which are in turn determined by their molecular structure. nih.gov In the context of dimethyl diacetoxyfumarate, QSAR studies serve as a powerful predictive tool to guide the rational design of new derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles. jetir.orgdrugdesign.org

The primary goal of a QSAR study for this compound derivatives is to develop a robust and predictive model that can accurately forecast the biological activity of newly designed, not-yet-synthesized compounds. longdom.orgnih.gov This process significantly reduces the time and resources associated with traditional trial-and-error synthesis and screening, allowing researchers to prioritize the most promising candidates. jetir.org

The development of a QSAR model involves several key steps:

Data Set Assembly: A series of this compound derivatives is required, for which a specific biological activity (e.g., enzyme inhibition, cytotoxicity, antimicrobial activity) has been experimentally measured. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. drugdesign.org

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each derivative. These can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Model Generation: Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that correlates the calculated descriptors (independent variables) with the biological activity (dependent variable). nih.gov

Model Validation: The model's statistical significance and predictive ability are rigorously assessed. Internal validation is often performed using techniques like cross-validation, while external validation involves using the model to predict the activity of the compounds in the test set. drugdesign.org

Detailed Research Findings

While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodology can be illustrated through a hypothetical study aimed at designing derivatives with enhanced inhibitory activity against a target enzyme.

In such a study, a QSAR model would aim to identify the key structural features of this compound derivatives that govern their potency. The resulting model might reveal, for instance, that:

Electronic Effects: The presence of electron-withdrawing groups on the acetyl moieties positively correlates with activity, suggesting that modifying the electronic nature of the ester groups is crucial.

Steric Factors: The model might indicate that bulky substituents on the methyl groups of the ester are detrimental to activity, pointing to steric hindrance within the enzyme's binding pocket.

Hydrophobicity: A positive correlation with the lipophilicity descriptor (LogP) could suggest that increasing the non-polar character of the molecule enhances its ability to cross cell membranes or interact with a hydrophobic region of the target.

Based on these hypothetical findings, medicinal chemists could design new derivatives. For example, if the model indicates that electronegativity in the acetyl groups is important, new analogs could be synthesized where the methyl groups of the acetate (B1210297) are replaced with trifluoromethyl groups. The model could then be used to predict the activity of these new designs before committing to their synthesis.

The table below illustrates a hypothetical data set and the results of a QSAR analysis for a series of this compound derivatives.

Table 1: Hypothetical QSAR Data for this compound Derivatives

Derivative R1 Group R2 Group Electronic Descriptor (σ) Steric Descriptor (Es) Measured Activity (IC50, µM) Predicted Activity (IC50, µM)
1 -CH3 -CH3 0.00 0.00 15.2 14.8
2 -CH2F -CH3 0.21 -0.24 10.5 11.1
3 -CHF2 -CH3 0.42 -0.49 7.8 7.3
4 -CF3 -CH3 0.54 -1.16 4.1 4.5
5 -CH3 -CH2CH3 0.00 -0.07 18.9 19.5
6 -CH3 -CH(CH3)2 0.00 -0.47 25.4 24.9

| 7 | -CF3 | -CF3 | 1.08 | -2.32 | 1.2 | 1.5 |

This table is illustrative. σ (Sigma) is a Hammett constant representing electronic effects, and Es is a Taft steric parameter. IC50 is the half-maximal inhibitory concentration.

This illustrative data and the resulting QSAR model would provide clear, quantitative insights. The model would guide the synthesis of compounds like derivative 7, which combines favorable electronic properties (high σ value from two -CF3 groups) with potentially acceptable steric properties, leading to a predicted and subsequently confirmed higher potency.

Applications of Dimethyl Diacetoxyfumarate in Advanced Organic Synthesis

Utility in the Construction of Diverse Heterocyclic Frameworks

The electrophilic nature of the carbon-carbon double bond, combined with the presence of two acetoxy leaving groups and two methyl ester moieties, makes dimethyl diacetoxyfumarate an ideal substrate for reactions with binucleophiles, leading to the formation of fused heterocyclic systems.

A significant application of this compound is in the synthesis of the pyrido[1,2-a]pyrimidin-4-one scaffold, a core structure found in numerous biologically active compounds. nih.govnih.gov The acid-catalyzed condensation of this compound with 2-aminopyridine (B139424) provides a direct route to this important bicyclic system. tandfonline.com

This reaction efficiently yields 2-carbomethoxy-3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine. tandfonline.com A key advantage of this method is the simultaneous introduction of both a carbomethoxy group at the 2-position and a hydroxy group at the 3-position of the pyrimidine (B1678525) ring, which are valuable handles for further functionalization. tandfonline.com The reaction proceeds by the initial attack of the pyridine (B92270) ring nitrogen onto the fumarate (B1241708), followed by cyclization involving the exocyclic amino group and subsequent elimination of the acetoxy groups. tandfonline.com

Table 1: Synthesis of Pyrido[1,2-a]pyrimidin-4-one Derivative

Reactant 1 Reactant 2 Product Reference

The utility of this compound extends beyond pyridine-based systems to the synthesis of other fused heterocycles. Its reaction with various heterocyclic amines demonstrates its versatility. For instance, the condensation with 3-amino-5-methylisoxazole (B124983) results in the formation of 5-carbomethoxy-6-hydroxy-2-methyl-7-oxo-isoxazolo[2,3-a]pyrimidine. tandfonline.com

This transformation underscores the broad applicability of this compound in constructing diverse, fused heterocyclic frameworks through a common reaction pathway, providing a valuable tool for medicinal chemistry and materials science. tandfonline.com

Strategic Role as a Synthon in Complex Molecular Architectures

A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during synthesis. This compound serves as a powerful four-carbon synthon for introducing pre-functionalized fragments into larger, more complex molecules.

The development of effective treatments for Human Immunodeficiency Virus (HIV) is a critical area of pharmaceutical research. One key target for anti-HIV drugs is the integrase enzyme, which is essential for viral replication. nih.gov Certain classes of HIV-1 integrase inhibitors are based on the β-diketo acid functionality, which can chelate metal ions in the enzyme's active site. nih.govresearchgate.net

The pyrido[1,2-a]pyrimidin-4-one core, which can be synthesized from this compound, is a structural motif explored in the design of novel HIV-1 integrase inhibitors. tandfonline.com By providing an efficient pathway to this scaffold, this compound plays a strategic role in the synthetic routes toward these biologically significant molecules. tandfonline.com Its use facilitates the assembly of the heterocyclic core that is fundamental to the activity of these potential therapeutic agents.

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. beilstein-journals.org These reactions are highly valued for their efficiency and ability to rapidly generate libraries of complex molecules for drug discovery and other applications.

While the direct application of this compound in classical named MCRs is not extensively documented, its condensation with dinucleophiles functions in a similar spirit, assembling complex heterocyclic scaffolds in a one-pot process. tandfonline.com For comparison, other MCRs have been developed for the synthesis of 4H-pyrido[1,2-a]pyrimidines, such as the three-component reaction of an isocyanide, dimethyl acetylenedicarboxylate (B1228247) (a related reagent), and an N-(2-pyridyl)amide, which highlights the general utility of convergent strategies for building this scaffold. daneshyari.com The use of synthons like this compound in efficient, one-pot condensation reactions contributes to the goal of scaffold diversity by providing streamlined access to functionalized heterocyclic cores. tandfonline.com

Catalytic Transformations Utilizing this compound

The reactivity of this compound is often enhanced or directed through the use of catalysts. The most prominent example is its acid-catalyzed condensation with heterocyclic amines to form fused pyrimidinone systems. tandfonline.com

In this transformation, a proton source acts as a catalyst to facilitate the reaction. The proposed mechanism involves the protonation of one of the acetoxy groups, which enhances its capacity as a leaving group. This activation step promotes the initial nucleophilic attack by the nitrogen atom of the heterocyclic amine onto the electron-deficient double bond of the fumarate. The subsequent intramolecular cyclization and elimination steps are also facilitated by the acidic conditions, leading to the efficient formation of the final fused heterocyclic product. tandfonline.com This catalytic approach is crucial for the successful synthesis of scaffolds like pyrido[1,2-a]pyrimidin-4-ones from this reagent. tandfonline.com

Organocatalytic Approaches in this compound Chemistry

The application of organocatalysis to reactions involving this compound is an area of growing interest, aimed at achieving high levels of stereocontrol in the synthesis of complex molecules. While specific, detailed research literature on the organocatalytic applications of this compound is still emerging, the reactivity of analogous electron-deficient alkenes in organocatalytic systems provides a strong indication of its potential.

Organocatalytic strategies often rely on the activation of substrates through the formation of transient, highly reactive intermediates. For an electrophile like this compound, common organocatalytic activation modes would involve the catalyst activating a nucleophile that then attacks the electron-deficient double bond.

Key Organocatalytic Strategies Potentially Applicable to this compound:

Amine Catalysis: Chiral amines are widely used to generate nucleophilic enamines or dienamines from carbonyl compounds. These intermediates can then participate in conjugate addition reactions with potent electrophiles. It is conceivable that this compound could serve as the Michael acceptor in such reactions, leading to the formation of highly functionalized adducts with excellent stereocontrol.

Phosphine (B1218219) Catalysis: Phosphines are effective catalysts for a variety of transformations involving electron-deficient alkenes and alkynes. These reactions often proceed through the formation of a phosphonium (B103445) zwitterion, which can then engage in annulation or addition reactions. Research on phosphine-catalyzed reactions of other activated alkenes suggests that this compound could be a viable substrate for [4+2] annulations or other cycloadditions, providing access to complex cyclic systems.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are versatile organocatalysts capable of generating homoenolate and enolate equivalents. The reaction of these intermediates with electrophiles like this compound could lead to the synthesis of unique γ-lactones and other valuable heterocyclic structures.

While direct experimental data on these specific organocatalytic reactions with this compound is limited in the currently available literature, the established reactivity patterns of similar electrophiles strongly support the feasibility and potential of these approaches. Further research in this area is anticipated to unlock new synthetic methodologies.

Transition Metal Catalysis in this compound-Mediated Reactions

Transition metal catalysis offers a powerful toolkit for manipulating the reactivity of organic molecules, and this compound can participate in a range of such transformations. The electron-deficient nature of its double bond makes it an excellent ligand for certain transition metals and a reactive partner in various coupling and addition reactions.

Research has demonstrated the utility of related compounds, such as dimethyl fumarate, as stabilizing ligands for palladium(0) precatalysts. These air-stable complexes have shown high activity in a variety of cross-coupling reactions. For instance, a diazabutadiene (DAB)-Pd(0) complex stabilized by dimethyl fumarate (DMFU) has been shown to be an effective precatalyst for Heck, Suzuki-Miyaura, and Miyaura borylation reactions. The DMFU ligand can be readily displaced by phosphine ligands in situ, leading to the active catalytic species. This suggests a potential role for this compound in the development of stable and efficient transition metal precatalysts.

Table of Palladium-Catalyzed Reactions Utilizing Dimethyl Fumarate-Stabilized Precatalysts

ReactionSubstratesCatalyst SystemYield (%)
Heck Coupling4-bromoacetophenone, methyl methacrylateDAB-Pd-DMFU / P(t-Bu)3>95
Suzuki-Miyaura Coupling4-bromotoluene, phenylboronic acidDAB-Pd-DMFU / SPhos~80
Miyaura Borylation4-bromobenzonitrile, bis(pinacolato)diboronDAB-Pd-DMFU / XPhos~75

While this data pertains to dimethyl fumarate, the electronic similarities suggest that this compound could exhibit analogous behavior in stabilizing transition metal catalysts and participating in catalytic cycles.

Versatile Applications in Functional Group Transformations

This compound serves as a versatile precursor for the introduction of complex functional groups and the construction of various molecular architectures, most notably in the synthesis of heterocyclic compounds.

A significant application of this compound is its use in condensation reactions with heterocyclic amines to form fused pyrimidine systems. For example, the acid-catalyzed condensation of this compound with 2-aminopyridine results in the formation of 2-carbomethoxy-3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine. rsc.org This reaction highlights the ability of this compound to introduce both a carbomethoxy and a hydroxy group in a single transformation.

Similarly, its reaction with 3-amino-5-methylisoxazole yields 5-carbomethoxy-6-hydroxy-2-methyl-7-oxo-isoxazolo[2,3-a]pyrimidine. rsc.org These examples underscore the utility of this compound as a C4 synthon in the construction of bicyclic and polycyclic heterocyclic systems, which are important scaffolds in medicinal chemistry and materials science.

Table of Heterocyclic Compounds Synthesized from this compound

ReactantProductHeterocyclic System
2-Aminopyridine2-Carbomethoxy-3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidinePyrido[1,2-a]pyrimidine
2-Amino-5-methylpyridine2-Carbomethoxy-3-hydroxy-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidinePyrido[1,2-a]pyrimidine
3-Amino-5-methylisoxazole5-Carbomethoxy-6-hydroxy-2-methyl-7-oxo-isoxazolo[2,3-a]pyrimidineIsoxazolo[2,3-a]pyrimidine

Beyond heterocycle synthesis, the high electrophilicity of the double bond in this compound makes it a prime candidate for a variety of other functional group transformations, including:

Cycloaddition Reactions: As a dienophile, it can participate in Diels-Alder reactions to form highly functionalized six-membered rings.

Michael Additions: A wide range of nucleophiles can add to the double bond, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

The diverse reactivity of this compound makes it a valuable tool for organic chemists in the synthesis of complex and functionally rich molecules.

Emerging Research Directions and Green Chemistry Perspectives for Dimethyl Diacetoxyfumarate

Sustainable Synthetic Routes to Dimethyl Diacetoxyfumarate

The traditional synthesis of this compound likely involves the esterification of diacetoxyfumaric acid, which itself can be derived from tartaric acid. A more direct conceptual route involves the diacetoxylation of dimethyl acetylenedicarboxylate (B1228247). However, from a green chemistry perspective, the focus shifts to utilizing renewable feedstocks and developing environmentally benign reaction conditions.

The development of eco-friendly reaction conditions for the synthesis of compounds like this compound centers on minimizing hazardous reagents and solvents, reducing energy consumption, and improving reaction efficiency. While direct examples for this compound are scarce, principles from related syntheses can be applied. For instance, the synthesis of enol acetates, which share a similar structural motif, has been achieved using montmorillonite (B579905) KSF clay as a catalyst with acetic anhydride (B1165640) at room temperature, offering an alternative to harsh acidic or basic conditions. tandfonline.com Microwave-assisted synthesis is another promising approach that can dramatically reduce reaction times, as seen in various organic transformations. researchgate.net Such solid acid catalysts and alternative energy sources could potentially be adapted for the acylation step in this compound synthesis, reducing reliance on corrosive liquid acids.

Furthermore, the use of biocatalysts, such as lipases, for acylation and transesterification reactions represents a significant advancement in green chemistry. researchgate.net Lipases can operate under mild conditions and often exhibit high selectivity, reducing the formation of byproducts. Enzymatic acylation could be a potential route for the synthesis of this compound, avoiding the use of harsh chemical reagents.

A key aspect of sustainable synthesis is the utilization of renewable, bio-based feedstocks. The carbon backbone of this compound is derived from fumaric acid, a C4 dicarboxylic acid. Significant research has been dedicated to the microbial production of fumaric acid from renewable resources.

The fermentation of sugars derived from biomass by various microorganisms, particularly fungi of the Rhizopus genus, is a well-established method for producing bio-based fumaric acid. researchgate.netorganic-chemistry.org Recent research focuses on utilizing agro-industrial residues, such as apple pomace and soybean cake, as inexpensive and sustainable feedstocks for this fermentation process. prepchem.com This approach not only provides a renewable source for a key chemical building block but also contributes to a circular economy by valorizing waste streams. tandfonline.com In a notable development, BASF is coordinating a research project to produce bio-based fumarate (B1241708) using the bacterium Basfia succiniciproducens, which utilizes sugar and captured CO2 from industrial off-gases. basf.com This method has the potential for a significantly lower, or even negative, carbon footprint compared to petrochemical-based production. basf.com

The acetyl groups in this compound are typically derived from acetic anhydride or acetyl chloride. Green chemistry approaches are also being explored for the production of these acylating agents. For example, bio-based acetic acid can be produced through the non-catalytic cracking of crop oils like soybean oil. researchgate.net This renewable acetic acid can then be used to produce vinyl acetate (B1210297) monomer, a precursor for other acetylating agents. researchgate.net

Table 1: Examples of Bio-Based Feedstocks for Fumaric Acid Production

FeedstockMicroorganismReference
GlucoseRhizopus species researchgate.net
Apple PomaceRhizopus oryzae organic-chemistry.org
Soybean CakeRhizopus arrhizus prepchem.com
Sugarcane MolassesRhizopus arrhizus prepchem.com
Sugar and CO2Basfia succiniciproducens basf.com

Integration of this compound in Greener Synthetic Practices

Beyond its synthesis, the use of this compound in subsequent chemical transformations can also be aligned with the principles of green chemistry. This involves minimizing the use of hazardous solvents and maximizing the efficiency of reactions in terms of atom economy.

A major goal of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs) as solvents. Solvent-free reactions, where the reactants themselves act as the solvent, offer significant environmental benefits by reducing waste and simplifying purification. tandfonline.com Microwave-assisted solvent-free synthesis has proven to be a rapid and efficient method for various reactions. researchgate.net

When a solvent is necessary, the focus shifts to greener alternatives. Bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL) are gaining traction as replacements for conventional hazardous solvents. researchgate.netrsc.org These solvents are often derived from renewable resources and have more favorable safety and environmental profiles. For instance, 2-MeTHF is produced from corncobs and bagasse. researchgate.net The selection of an appropriate green solvent depends on the specific reaction requirements, including polarity and solubility of the reactants.

Table 2: Examples of Green Solvents and Their Potential Applications

Green SolventAbbreviationPotential ApplicationReference
2-Methyltetrahydrofuran2-MeTHFReplacement for THF and DCM researchgate.net
Cyclopentyl methyl etherCPMEReplacement for ether solvents researchgate.net
γ-ValerolactoneGVLDipolar aprotic solvent alternative rsc.org
Dimethyl carbonateDMCGreen methylating and methoxycarbonylating agent rsc.org

The principle of atom economy, which emphasizes maximizing the incorporation of all materials used in the process into the final product, is central to green chemistry. Catalytic reactions are inherently more atom-economical than stoichiometric reactions as they minimize the generation of waste. The development of highly efficient and selective catalysts is crucial for sustainable chemical synthesis.

While specific catalytic reactions involving this compound are not extensively documented, the synthesis of related compounds like dimethyl carbonate from CO2 and methanol (B129727) highlights the potential for atom-economical processes. researchgate.netrsc.orgnih.gov The use of heterogeneous catalysts is particularly advantageous as it simplifies catalyst recovery and reuse, further enhancing the sustainability of the process. For instance, the synthesis of dimethyl fumarate has been improved through the use of heterogeneous catalysts in continuous flow systems. researchgate.net

Exploration of Novel Reactivity and Unprecedented Transformations of this compound

This compound, with its electron-deficient carbon-carbon double bond flanked by two ester groups and two acetoxy groups, is poised for a rich and diverse range of chemical transformations. While its specific reactivity is not extensively explored in publicly available literature, parallels can be drawn with structurally similar and well-studied compounds like dimethyl acetylenedicarboxylate (DMAD) and dimethyl fumarate.

The electron-withdrawing nature of the ester and acetoxy groups makes the double bond highly susceptible to nucleophilic attack. This suggests that this compound could be an excellent Michael acceptor, reacting with a wide variety of nucleophiles in conjugate addition reactions. acemap.info This could lead to the synthesis of highly functionalized succinate (B1194679) derivatives.

Furthermore, its dienophilic character suggests potential for participation in cycloaddition reactions, such as the Diels-Alder reaction. youtube.comamanote.com The reaction of similar electron-deficient alkynes and alkenes with dienes is a powerful tool for the construction of cyclic and polycyclic systems. nih.govrsc.org The unique substitution pattern of this compound could lead to novel and complex molecular architectures through such transformations.

The presence of multiple functional groups also opens up possibilities for radical reactions. The addition of radicals to the electron-deficient double bond could initiate a cascade of reactions, leading to complex products. nih.govbeilstein-journals.orgresearchgate.netscispace.com

Future Outlook for Academic and Industrial Research on this compound

The future research landscape for this compound is poised to evolve from its traditional applications towards more sustainable and efficient chemical processes. The trajectory of related compounds, such as dimethyl fumarate and dimethyl carbonate, offers a potential roadmap for the academic and industrial exploration of this compound. Key areas of future investigation are likely to encompass the development of green synthetic methodologies, expansion of its applications in medicinal chemistry, and its potential use in the synthesis of novel materials.

In academia, a significant focus will likely be on the development of greener and more efficient synthetic routes to this compound itself. Traditional methods for its preparation may be revisited with the aim of replacing hazardous reagents, reducing energy consumption, and minimizing waste generation. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will likely guide these research endeavors. For instance, the exploration of catalytic methods, potentially utilizing biocatalysts or earth-abundant metal catalysts, could offer more sustainable alternatives to classical synthetic approaches.

Furthermore, academic research is expected to continue exploring the utility of this compound as a versatile building block in the synthesis of complex organic molecules. Its established use in the construction of heterocyclic systems, such as 4-oxo-4H-pyrido[1,2-a]pyrimidines, serves as a starting point for the synthesis of a broader range of biologically active compounds. Future studies may focus on expanding the scope of its reactions with diverse nucleophiles and dienes, leading to the creation of novel molecular scaffolds for drug discovery and development.

The potential for this compound to serve as a precursor to active pharmaceutical ingredients (APIs) remains a significant area for future industrial research. Drawing parallels from the therapeutic applications of dimethyl fumarate in treating multiple sclerosis and psoriasis, research may be directed towards synthesizing and screening novel derivatives of this compound for a range of biological activities.

Below is a table summarizing the potential future research directions for this compound, categorized by academic and industrial focus.

Research AreaAcademic FocusIndustrial Focus
Green Synthesis Development of catalytic and biocatalytic routes to this compound. Exploration of renewable feedstocks.Scale-up of green synthetic processes. Implementation of continuous flow manufacturing. Development of recyclable catalysts.
Medicinal Chemistry Synthesis of novel heterocyclic compounds and molecular scaffolds. Exploration of new reaction pathways.High-throughput screening of derivatives for biological activity. Development of new APIs.
Materials Science Investigation of polymers and functional materials derived from this compound.Development of new materials with tailored properties for specific applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for dimethyl diacetoxyfumarate (DDAF), and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis of DDAF involves condensation reactions, with Tisler and Zupet (1990) reporting an improved method using diacetyloxyfumaric acid and methanol under acidic catalysis (e.g., sulfuric acid). Key variables include temperature control (maintained below 40°C to prevent ester hydrolysis) and stoichiometric ratios of reagents. Yield optimization (typically 65–75%) requires careful purification via recrystallization from ethanol or ethyl acetate .

Q. Which analytical techniques are most reliable for characterizing DDAF purity and structural integrity?

  • Methodological Answer:

  • Spectroscopy: 1^1H and 13^13C NMR to confirm ester and acetyloxy groups (e.g., peaks at δ 3.8–4.0 ppm for methoxy groups).
  • Chromatography: HPLC with UV detection (λ ~210 nm) for assessing purity.
  • Physical Properties: Melting point verification (102–105°C) and density (1.296 g/cm³) align with literature data .

Q. What safety protocols are critical when handling DDAF in laboratory settings?

  • Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of vapors or aerosols.
  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Storage: Keep in airtight containers at low temperatures (<25°C) to prevent degradation or moisture absorption .

Advanced Research Questions

Q. How does DDAF function as a precursor in synthesizing bicyclic HIV-1 integrase inhibitors, and what mechanistic insights exist?

  • Methodological Answer: DDAF serves as a dienophile in Diels-Alder reactions to form bicyclic scaffolds. For example, Jones et al. (2010) demonstrated its use in constructing pyrrolo[1,2-a]pyrazine cores, critical for antiviral activity. Mechanistic studies (DFT calculations) suggest electron-deficient acetyloxy groups enhance reactivity with electron-rich dienes .

Q. What strategies mitigate batch-to-batch variability in DDAF synthesis, and how can reproducibility be improved?

  • Methodological Answer:

  • Process Control: Monitor reaction pH and temperature in real-time using automated systems.
  • Quality Control (QC): Implement in-line FTIR to track esterification progress.
  • Post-Synthesis: Use preparative HPLC to isolate high-purity batches and address impurities (e.g., residual acetic acid) .

Q. How does DDAF’s stability vary under different solvent systems, and what degradation pathways are observed?

  • Methodological Answer:

  • Stability Studies: DDAF degrades in polar protic solvents (e.g., water, methanol) via hydrolysis of acetyloxy groups. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 14 days in anhydrous acetonitrile.
  • Degradation Products: LC-MS analysis identifies diacetyloxyfumaric acid and methanol as primary breakdown products .

Q. What computational methods are effective for predicting DDAF’s reactivity in novel synthetic applications?

  • Methodological Answer:

  • Molecular Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict frontier molecular orbitals and regioselectivity in cycloadditions.
  • Docking Studies: Virtual screening against biological targets (e.g., HIV-1 integrase) to prioritize synthetic routes .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported DDAF melting points (e.g., 102–105°C vs. 98–100°C)?

  • Methodological Answer:

  • Source Validation: Cross-reference synthesis protocols—impurities (e.g., unreacted starting materials) lower observed melting points.
  • Reproducibility Testing: Recrystallize samples from multiple solvents (ethanol vs. ethyl acetate) and compare DSC thermograms .

Q. What experimental evidence supports or challenges DDAF’s role in neuroprotective compound synthesis?

  • Methodological Answer: While early patents (e.g., WO2010000032A1) claim antiviral applications, recent studies (e.g., KYNA derivatives) explore neuroprotection via DDAF-derived quinoline scaffolds. Validate via in vitro assays (e.g., neuronal oxidative stress models) and compare with negative controls lacking acetyloxy groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.